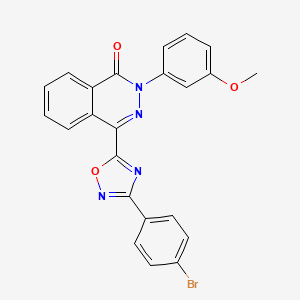

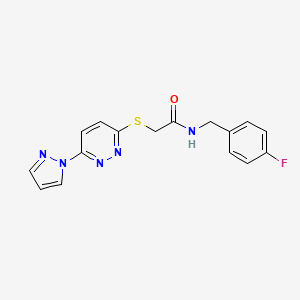

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The interest in tetrahydroquinoline derivatives spans various fields of chemistry and pharmacology due to their wide range of biological activities and chemical properties. Compounds with the tetrahydroquinoline motif are often explored for their potential as therapeutic agents and for their unique chemical reactivity.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives involves multistep reaction sequences, often starting from basic building blocks like ethyl acetoacetate, aldehydes, and ammonia, leading to a variety of functionalized compounds (Dangi et al., 2010). The formation of these compounds can also be achieved through electrochemical methods in aprotic media, highlighting the versatility of synthetic approaches (Kumari & Sharma, 2011).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis reveal the intricate details of molecular interactions within tetrahydroquinoline derivatives. For example, the analysis of certain derivatives shows weak hydrogen bonding and π-π interactions, stabilizing the structure and influencing its reactivity (Baba et al., 2019).

Chemical Reactions and Properties

Reactivity studies of tetrahydroquinoline derivatives with diazoalkanes and other reactants have led to the discovery of new chemical transformations, including ring expansion and the formation of novel ring systems (Yamada et al., 1974). These reactions underscore the chemical versatility of tetrahydroquinoline scaffolds.

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in medicinal chemistry and material science. These properties are often determined through comprehensive spectroscopic analysis and crystallography.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for developing new compounds with desired biological activities. Studies on the interaction of tetrahydroquinoline derivatives with proteins and enzymes can provide insights into their potential therapeutic uses (Mader et al., 2011).

Aplicaciones Científicas De Investigación

Inhibition of Protein Kinases

Research has identified the compound as a potent and selective inhibitor of cyclic AMP-dependent protein kinase (protein kinase A), with significant implications for understanding the role of protein kinase A in cellular processes. This inhibition has been shown to affect the forskolin-induced neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells, suggesting a potential application in neurobiological research and therapeutic interventions for neurological disorders (Chijiwa et al., 1990).

Antitumor Activity

Another area of application is in cancer research, where derivatives of tetrahydroquinoline sulfonamides have been explored for their antitumor properties. These studies have led to the discovery of compounds with potent inhibitory activities against various cancer cell lines, highlighting the potential of these derivatives in developing new anticancer drugs (Alqasoumi et al., 2010).

Synthesis and Characterization of Complexes

The compound also serves as a precursor in the synthesis of complex molecules and metal complexes, which have applications ranging from catalysis to material science. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and characterized, showing good activity as catalysts in transfer hydrogenation reactions (Dayan et al., 2013).

Ligand Interaction Studies

The compound has also been involved in studies focusing on ligand-receptor interactions, particularly in the context of carbonic anhydrase inhibition. These studies provide insights into the structural basis for the interaction between carbonic anhydrase and tetrahydroquinoline sulfonamides, aiding in the design of selective inhibitors for therapeutically relevant isozymes (Mader et al., 2011).

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-2-21-18-10-9-17(14-16(18)8-11-19(21)22)20-25(23,24)13-12-15-6-4-3-5-7-15/h3-7,9-10,14,20H,2,8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAMVQGZQJGXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)

![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)

![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)

![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)

![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)